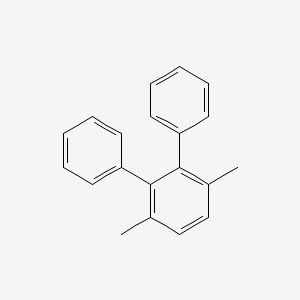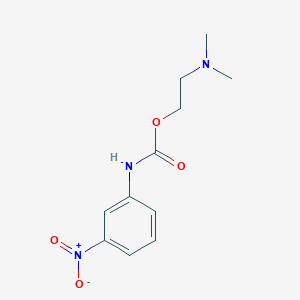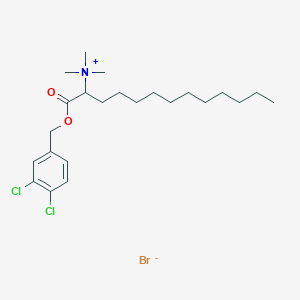
1,4-dimethyl-2,3-diphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2,3-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with two methyl groups at the 1 and 4 positions and two phenyl groups at the 2 and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-2,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methyl chloride and aluminum chloride to introduce the methyl groups. Subsequently, phenyl groups are introduced through a similar Friedel-Crafts reaction using phenyl chloride .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as aluminum chloride or other Lewis acids are used to facilitate the electrophilic aromatic substitution reactions. The reaction conditions, including temperature and pressure, are optimized to ensure maximum production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2,3-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, sulfuric acid; reactions are conducted under controlled temperature to prevent overreaction.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro and sulfonic acid derivatives
Applications De Recherche Scientifique
1,4-Dimethyl-2,3-diphenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-2,3-diphenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking electrophiles to form substituted products. The stability of the benzene ring and the presence of electron-donating methyl groups enhance its reactivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,4-Dimethyl-2,3-diphenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
13102-23-3 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1,4-dimethyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-13-14-16(2)20(18-11-7-4-8-12-18)19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Clé InChI |
DWRQIROFOIDAOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)











